3-(Methylamino)propanamide hydrochloride
Description
Significance and Context in Contemporary Organic Chemistry
While specific, high-impact research centered exclusively on 3-(methylamino)propanamide (B1358377) hydrochloride is not extensively documented in publicly available literature, its significance can be inferred from the roles similar small, bifunctional molecules play in organic synthesis. Compounds containing both amine and amide functionalities are valuable building blocks. The primary amide can undergo various chemical transformations, while the secondary amine provides a site for nucleophilic attack or further functionalization.
The stability of the amide bond is a key feature in molecular design, making it a reliable component in the backbone of more complex structures. numberanalytics.com Amides are known to be stable under physiological conditions, a property that is highly desirable in the development of therapeutic agents. numberanalytics.com The presence of both hydrogen bond donors and acceptors in amides allows for specific interactions with biological targets. numberanalytics.com
Overview of Research Trajectories for Amide and Amine Derivatives
Research into amide and amine derivatives is a vast and dynamic field within organic and medicinal chemistry. These functional groups are prevalent in a wide array of biologically active molecules and pharmaceuticals. ijrpr.comacs.org
Amide Derivatives: The amide bond is a cornerstone of peptide and protein chemistry, but its utility extends far beyond this. youtube.com Contemporary research focuses on novel methods for amide bond formation under mild conditions, as traditional methods can sometimes require harsh reagents. masterorganicchemistry.com The unique properties of amides, such as their planarity and ability to form strong hydrogen bonds, are continuously exploited in drug design and materials science. numberanalytics.com Their stability and conformational flexibility make them ideal for creating molecules that can effectively interact with biological targets. numberanalytics.com
Amine Derivatives: Amines are fundamental to the synthesis of a vast number of pharmaceuticals, agrochemicals, and other functional materials. ijrpr.com They often serve as key intermediates in the construction of complex molecular architectures. ijrpr.com Recent research trends in amine chemistry include the development of new catalytic methods for their synthesis, with a focus on sustainability and efficiency. ijrpr.com The functionalization of amines to create diverse derivatives is a central theme in medicinal chemistry, as this allows for the fine-tuning of a molecule's biological activity. ijrpr.comnumberanalytics.com The exploration of new amine-based compounds as potential therapeutics for a wide range of diseases remains a highly active area of investigation. numberanalytics.com For instance, derivatives of N-phenylbenzamide have been investigated for their antiviral effects. nih.gov
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(methylamino)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O.ClH/c1-6-3-2-4(5)7;/h6H,2-3H2,1H3,(H2,5,7);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETTVXHAPCTHMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for 3-(Methylamino)propanamide (B1358377) Hydrochloride and Related Analogs
The foundational routes to this class of compounds are built upon core organic reactions, adapted and optimized for the specific functional groups present in the target molecule.
A common strategy for synthesizing β-amino amides involves the hydrogenation of a corresponding β-aminonitrile. The synthesis of the precursor, 3-aminopropionitrile, can be accomplished by reacting an amine with an acrylonitrile (B1666552) over a heterogeneous catalyst. google.com For instance, the addition reaction of ammonia (B1221849) or primary amines with α,β-unsaturated nitriles is a key step. google.com This process is typically carried out in a pressure apparatus using metering pumps to control the flow of reactants into a catalyst-filled tubular reactor. google.com The resulting aminonitrile can then be subjected to hydrogenation to yield the desired propanamide structure. While direct hydrogenation of the nitrile to an amide is a complex transformation often requiring specific catalytic systems, it represents a potential pathway. A more common approach involves hydrolysis of the nitrile to a carboxylic acid or ester followed by amidation, or partial hydrolysis to the amide.
In a related context, the synthesis of β-aminopropionitrile from acrylonitrile and ammonia water demonstrates a foundational step in creating the carbon-nitrogen backbone. google.com The process involves heating the reactants in an autoclave, followed by distillation to collect the product. google.com Further modification, such as N-methylation and conversion of the nitrile to an amide, would be required to arrive at the final target compound.
Nucleophilic substitution reactions provide a direct and efficient method for introducing the methylamino group. A prominent example involves the S(N)2 substitution reaction where a suitable leaving group is displaced by methylamine (B109427). researchgate.netnih.gov In the synthesis of a complex analog, a key step involves the reaction with methylamine to provide a diamine intermediate with an inversion of configuration, achieving a high yield of 80% after purification. researchgate.netnih.gov This highlights the efficacy of nucleophilic substitution for forming the C-N bond.
Another relevant application of this methodology is the synthesis of 3-methylamino-1,2-propanediol (B1225494), where glycerin chlorohydrin reacts with an aqueous monomethylamine solution. google.com In this process, the chloride group is substituted by the methylamino group. google.com Similarly, the synthesis of 3-methylamino-1-(2-thienyl)-1-propanone can be achieved by reacting thiophene (B33073) with 3-chloropropionic acid chloride, followed by a subsequent reaction with methylamine, demonstrating the versatility of this approach. google.com
These reactions are foundational in organic chemistry and are central to building the molecular framework of the target compound. nih.gov
The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of a carbon atom alpha to a carbonyl group. wikipedia.org This reaction is fundamental for synthesizing β-amino-carbonyl compounds, also known as Mannich bases. wikipedia.orgnih.gov The reaction typically proceeds by condensing an amine, an aldehyde (like formaldehyde), and a compound with an acidic α-proton, such as a ketone or another aldehyde. wikipedia.org
A relevant example is the preparation of 3-methylamino-1-phenylpropanol, which starts with a Mannich-type reaction using acetophenone, paraformaldehyde, and monomethylamine hydrochloride as raw materials. google.com The resulting product, 3-methylamino-1-propiophenone hydrochloride, is a β-amino ketone, which is structurally analogous to the target propanamide. google.com The reaction is typically heated in an alcohol solvent within a closed container. google.com Such Mannich bases are versatile intermediates for a variety of pharmaceuticals and natural products. nih.gov The introduction of the methylamino group early in the synthesis via a Mannich reaction provides a robust method for constructing the core structure.
Catalytic Systems and Reaction Condition Optimization
The efficiency and selectivity of the synthetic routes described are heavily dependent on the choice of catalytic systems and the precise control of reaction conditions such as solvent and temperature.
Both homogeneous and heterogeneous catalysts play critical roles in the synthesis of 3-(Methylamino)propanamide hydrochloride and its precursors.
Homogeneous Catalysis : In stereoselective syntheses, chiral homogeneous catalysts are often employed. For instance, a chiral DM-SEGPHOS-Ru(II) complex has been used for the catalytic asymmetric hydrogenation of a β-keto amide to a β-hydroxy amide, a precursor to a related nitrile compound. researchgate.netnih.gov Ruthenium-based transfer hydrogenation catalysts are also effective in intramolecular asymmetric reductive aminations. mdpi.com
Heterogeneous Catalysis : Heterogeneous catalysts are widely used due to their stability and ease of separation. The synthesis of 3-aminopropionitriles can be performed over catalysts such as aluminum oxide, silicon dioxide, or acidic zeolites. google.com In the reduction of β-amino ketones formed from Mannich reactions, Raney nickel is an effective hydrogenation catalyst. google.com For Mannich reactions themselves, various catalysts have been shown to be effective, including Lewis acids like Zinc Iodide (ZnI2) and metal oxides. sid.ir A patent for the synthesis of 3-methylamino-1,2-propanediol describes the use of NaOH and NaHCO3 as aminating catalysts to increase the reaction rate and conversion of the starting chlorohydrin. google.com
Table 1: Catalytic Systems in Related Syntheses
| Reaction Type | Catalyst | Catalyst Type | Reference |
|---|---|---|---|
| Asymmetric Hydrogenation | DM-SEGPHOS-Ru(II) complex | Homogeneous | researchgate.net, nih.gov |
| Aminopropionitrile Synthesis | Aluminum oxide, Silicon dioxide | Heterogeneous | google.com |
| Hydrogenation (Post-Mannich) | Raney Nickel | Heterogeneous | google.com |
| Nucleophilic Substitution (Amination) | NaOH, NaHCO₃ | Base Catalysis | google.com |
| Mannich Reaction | ZnI₂ | Homogeneous (Lewis Acid) | sid.ir |
Optimizing solvent and temperature is crucial for maximizing reaction yield and minimizing side products. For the synthesis of 3-aminopropionitriles, reactions can be carried out over a broad temperature range of 40° to 200° C. google.com Specific syntheses often utilize more defined temperature protocols. For example, the amination of glycerin chlorohydrin proceeds in two stages, first at 40-50°C and then raised to 60°C to ensure completion. google.com
In the context of Mannich reactions and subsequent transformations, specific conditions have been reported. The synthesis of 3-methylamino-1-(2-thienyl)-1-propanone involves stirring the reactants in ethanol (B145695) at 60-70°C or in THF at 30-40°C, depending on the specific route. google.com The initial Mannich reaction to form 3-methylamino-1-propiophenone hydrochloride is conducted by heating the reactants to 60-100°C in an alcohol solvent. google.com The subsequent hydrogenation step using a Raney nickel catalyst is performed at a lower temperature of 25-80°C under hydrogen pressure. google.com Interestingly, some modern Mannich reactions are developed under solvent-free conditions, which is environmentally advantageous and can improve reaction rates and yields. sid.ir
Table 2: Reaction Conditions for Related Syntheses
| Reaction | Solvent | Temperature | Reference |
|---|---|---|---|
| Aminopropionitrile Synthesis | Not specified (continuous process) | 40°C to 200°C | google.com |
| Nucleophilic Substitution (Amination) | Aqueous Monomethylamine | 42°C, then 60°C | google.com |
| Mannich Reaction Derivations | Ethanol or THF | 30°C to 80°C | google.com |
| Mannich Reaction | Alcohols | 60°C to 100°C | google.com |
| Hydrogenation (Post-Mannich) | Water | 25°C to 80°C | google.com |
| Mannich Reaction | Solvent-free | Room Temperature | sid.ir |
Industrial Scale Synthesis and Process Chemistry Considerations
The industrial-scale synthesis of this compound requires careful consideration of process chemistry to ensure efficiency, scalability, and cost-effectiveness. While specific industrial processes for this compound are not extensively detailed in publicly available literature, a plausible synthetic route can be extrapolated from common organic synthesis methods for similar N-substituted β-amino amides.
A potential industrial synthesis could involve a multi-step process starting from readily available precursors. One logical approach is the reaction of a suitable β-alanine derivative with methylamine. For instance, the process could begin with the esterification of β-alanine, followed by N-methylation, and finally, amidation. Alternatively, a route starting from acrylamide (B121943) and methylamine could be envisioned.
Key process chemistry considerations for the industrial production of this compound would include:
Raw Material Sourcing and Cost: The selection of starting materials is critical. Precursors like β-alanine, methylamine, and various reagents need to be available in large quantities and at a low cost to ensure the economic viability of the process.
Reaction Conditions Optimization: Each step of the synthesis must be optimized for temperature, pressure, reaction time, and catalyst selection to maximize yield and minimize the formation of byproducts. For example, in an amidation step, the choice of coupling agents and solvents can significantly impact the reaction efficiency.
Solvent Selection and Recovery: The choice of solvents is crucial for reaction performance, product isolation, and environmental impact. Industrial processes aim to use solvents that are effective, safe, and easily recoverable for recycling to reduce waste and operational costs.
Purification and Isolation: The final product must meet stringent purity specifications. Industrial-scale purification methods such as crystallization, distillation, and chromatography would be employed. The hydrochloride salt formation is a key final step that often aids in purification and improves the stability and handling of the final product.
Process Safety and Environmental Impact: A thorough hazard analysis of each step is necessary to ensure safe operation. This includes managing exothermic reactions, handling potentially hazardous reagents, and minimizing the environmental footprint of the process through waste reduction and treatment.
A summary of potential process parameters for a hypothetical industrial synthesis is presented in the interactive data table below.
| Process Step | Key Parameters | Typical Values/Conditions | Considerations |
|---|---|---|---|
| N-methylation of β-alanine ester | Methylating agent, Solvent, Temperature | Dimethyl sulfate, Methanol, 20-40°C | Control of exotherm, Stoichiometry to avoid di-methylation |
| Amidation | Ammonia source, Temperature, Pressure | Anhydrous ammonia, Ethanol, 50-100°C, 2-5 bar | Use of a sealed reactor, Monitoring of reaction completion |
| Hydrolysis (if starting from nitrile) | Acid/Base catalyst, Temperature | Hydrochloric acid, 80-100°C | Control of reaction time to prevent side reactions |
| Salt Formation | HCl source, Solvent | HCl in isopropanol, Isopropanol | Control of pH, Crystallization conditions |
| Purification | Method | Recrystallization | Solvent selection for optimal crystal growth and purity |
Derivatization Strategies for Advanced Chemical Entities
This compound serves as a valuable scaffold for the development of more complex molecules with potential applications in various fields of chemistry. Derivatization strategies can be employed to introduce new functionalities and create a library of advanced chemical entities.
Pharmacophore Introduction via Modular Synthesis Approaches
Modular synthesis is a powerful strategy that allows for the efficient assembly of complex molecules from simpler, interchangeable building blocks. This approach is particularly valuable in medicinal chemistry for the rapid generation of compound libraries to explore structure-activity relationships. This compound can be utilized as a key building block in such modular syntheses.
The primary amine and the amide functionalities of the core structure offer reactive sites for the introduction of various pharmacophores. For instance, the methylamino group can be acylated or alkylated with different substituents to introduce moieties that can interact with biological targets. Similarly, the propanamide backbone can be modified by starting with different substituted β-amino acids.
A modular approach could involve the following strategies:
Variation of the N-substituent: Instead of a methyl group, other alkyl or aryl groups can be introduced by using different primary amines in the initial synthesis.
Modification of the Amide: The amide nitrogen can be further functionalized, or the amide can be replaced with other functional groups like esters or ketones, although this would lead to a different class of compounds.
Building upon the Core Structure: The existing functional groups can be used as handles for further chemical transformations. For example, the secondary amine can participate in condensation reactions to form more complex heterocyclic systems.
The table below illustrates potential modular variations of the this compound structure for pharmacophore introduction.
| Modification Site | Building Block Variation | Resulting Pharmacophore | Potential Therapeutic Area |
|---|---|---|---|
| N-Alkyl Group | Benzylamine | N-Benzyl | CNS disorders |
| N-Alkyl Group | Cyclopropylamine | N-Cyclopropyl | Metabolic disorders |
| Amide Functionality | Reaction with Lawesson's reagent | Thioamide | Antiviral |
| Propanamide Backbone | Start with a substituted β-amino acid | Substituted backbone | Oncology |
Stereoselective Synthesis of Chiral Analogs
Chirality is a fundamental aspect of molecular recognition in biological systems. The synthesis of enantiomerically pure compounds is often crucial for developing effective and safe therapeutic agents. While this compound itself is achiral, the introduction of stereocenters into its structure can lead to chiral analogs with distinct biological activities.
The stereoselective synthesis of chiral analogs of this compound can be approached through several methods:
Use of Chiral Starting Materials: The synthesis can begin with an enantiomerically pure β-amino acid derivative. This is a straightforward approach that incorporates chirality from the outset.
Asymmetric Catalysis: Chiral catalysts, such as transition metal complexes with chiral ligands, can be used to control the stereochemistry of key bond-forming reactions. For example, asymmetric hydrogenation or asymmetric Michael additions can be employed to create chiral centers with high enantioselectivity. nih.govrsc.org
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.
Research into the stereoselective synthesis of β-amino acids and their derivatives is an active area. nih.govrsc.org For instance, catalytic asymmetric hydrogenation with chiral complexes has been shown to produce β-hydroxy amides with high stereoselectivity, which can then be converted to chiral β-amino derivatives. nih.govrsc.org
The following table compares different approaches for the stereoselective synthesis of chiral analogs.
| Method | Description | Advantages | Challenges |
|---|---|---|---|
| Chiral Pool Synthesis | Utilizes enantiomerically pure starting materials from natural sources. | Predictable stereochemistry, well-established methods. | Limited availability and diversity of chiral starting materials. |
| Asymmetric Catalysis | Employs a small amount of a chiral catalyst to generate a large amount of chiral product. nih.govrsc.org | High efficiency and enantioselectivity, atom economy. nih.govrsc.org | Development of suitable catalysts can be complex and expensive. |
| Chiral Auxiliaries | A chiral molecule is temporarily attached to guide a stereoselective reaction. | Reliable and predictable stereochemical control. | Requires additional steps for attachment and removal of the auxiliary, can be less atom-economical. |
Fundamental Chemical Reactivity and Mechanistic Investigations
Oxidative and Reductive Transformations of the Propanamide Moiety
The propanamide moiety, along with the secondary amine, presents sites for both oxidative and reductive transformations. The susceptibility of each functional group to these reactions depends on the specific reagents and conditions employed.
Oxidative Transformations:
The secondary amine in 3-(methylamino)propanamide (B1358377) is a primary site for oxidation. Mild oxidizing agents can convert the secondary amine to a hydroxylamine (B1172632) or a nitrone. More vigorous oxidation can lead to the cleavage of the C-N bond. The amide functional group is generally less susceptible to oxidation than the amine. However, under specific conditions, such as with strong oxidants, oxidative degradation of the amide can occur. The presence of the electron-withdrawing carbonyl group makes the adjacent C-H bonds less prone to oxidation compared to simple amines.
A pertinent example of an oxidative reaction involving a related primary amide is the Hofmann rearrangement, where a primary amide is treated with bromine and a base to yield a primary amine with one less carbon atom. youtube.com While 3-(methylamino)propanamide has a secondary amine, the primary amide portion could potentially undergo analogous transformations under specific conditions, leading to a diamine product.
| Oxidizing Agent | Potential Product(s) | Reaction Type |
| Mild Oxidants (e.g., H₂O₂) | N-hydroxy-3-(methylamino)propanamide | N-Oxidation |
| Strong Oxidants (e.g., KMnO₄) | Cleavage products (e.g., methylamine (B109427), β-alanine derivatives) | C-N Bond Cleavage |
| Bromine and Base (on primary amide) | Potential for Hofmann-like rearrangement | Rearrangement |
Reductive Transformations:
The amide functional group is susceptible to reduction. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide carbonyl group to a methylene (B1212753) group, converting the 3-(methylamino)propanamide to the corresponding diamine, N-methylpropane-1,3-diamine. This reaction is a standard transformation for amides and provides a route to diamines from amino amides. The secondary amine is generally stable under these conditions.
| Reducing Agent | Potential Product(s) | Reaction Type |
| Lithium Aluminum Hydride (LiAlH₄) | N-methylpropane-1,3-diamine | Amide Reduction |
| Catalytic Hydrogenation (High Pressure/Temp) | N-methylpropane-1,3-diamine | Amide Reduction |
Nucleophilic and Electrophilic Substitution Reactions
The electrophilic nature of the amide carbonyl carbon and the nucleophilic character of the secondary amine nitrogen atom are central to the substitution reactions of 3-(methylamino)propanamide.
Nucleophilic Substitution:
The carbonyl carbon of the amide is electrophilic and can be attacked by nucleophiles. This can lead to nucleophilic acyl substitution, although amides are the least reactive of the carboxylic acid derivatives towards this type of reaction. libretexts.orgyoutube.com Under harsh conditions, such as strong acid or base catalysis with heating, hydrolysis of the amide can occur, yielding 3-(methylamino)propanoic acid and ammonia (B1221849). The secondary amine can also act as a nucleophile, participating in reactions such as alkylation, acylation, or arylation to form a tertiary amine.
Electrophilic Substitution:
Electrophilic attack on the amide group is less common but can occur at the nitrogen or oxygen atom. For instance, the lone pair on the amide nitrogen can react with strong electrophiles. The secondary amine is also susceptible to electrophilic attack.
| Reaction Type | Reagent | Potential Product(s) |
| Nucleophilic Acyl Substitution (Hydrolysis) | H₃O⁺ or OH⁻ (with heat) | 3-(Methylamino)propanoic acid + NH₃ |
| Nucleophilic Substitution (on amine) | Alkyl halide (e.g., CH₃I) | 3-(Dimethylamino)propanamide |
| Nucleophilic Substitution (on amine) | Acyl chloride (e.g., CH₃COCl) | N-Acetyl-N-methyl-β-alaninamide |
Intramolecular and Intermolecular Mechanistic Pathways
3-(Methylamino)propanamide can undergo both intramolecular and intermolecular reactions, leading to a variety of products.
Intramolecular Pathways:
A significant intramolecular pathway for β-amino amides involves β-elimination. Under certain conditions, particularly in a biological context where the molecule might be activated, the amine can facilitate the elimination of the amide group, leading to the formation of an acrylamide (B121943) derivative. nih.govresearchgate.net This pathway is particularly relevant in the context of irreversible enzyme inhibition, where the in-situ generated electrophilic acrylamide can react with nucleophilic residues in the enzyme's active site. nih.govresearchgate.net
Intermolecular Pathways:
Intermolecular reactions are also prevalent. For instance, amidation reactions can occur where the amine of one molecule attacks the amide of another, leading to polymerization, although this is generally unfavorable without activation. Hydrolysis, as mentioned earlier, is another key intermolecular reaction.
| Pathway | Conditions/Trigger | Intermediate/Product | Significance |
| Intramolecular β-elimination | Biological activation/Base | Acrylamide derivative | Formation of a reactive electrophile |
| Intermolecular Hydrolysis | Acid or Base catalysis | Carboxylic acid and amine | Degradation pathway |
Proton Transfer Dynamics and Hydrogen Bonding Interactions in Biochemical Contexts
The presence of both proton-donating (N-H groups of the amine and amide) and proton-accepting (carbonyl oxygen and amine nitrogen) sites allows 3-(methylamino)propanamide to engage in complex proton transfer and hydrogen bonding networks, which are crucial in biochemical settings. rsc.org
Proton Transfer:
In aqueous solution, the hydrochloride salt will dissociate, and the secondary amine will be protonated. The pH of the environment will dictate the protonation state of the amine. This proton transfer is fundamental to its interaction with biological macromolecules, as the charge of the molecule will influence its binding to receptor sites. Proton transfer is a key step in many enzymatic reactions and can be facilitated by "proton shuttle" mechanisms involving water molecules. masterorganicchemistry.com
Hydrogen Bonding:
The amide and amine groups are excellent hydrogen bond donors and acceptors. nih.gov The N-H protons can form hydrogen bonds with electronegative atoms like oxygen and nitrogen, while the carbonyl oxygen and the amine nitrogen can accept hydrogen bonds. These interactions are critical for the specific binding of the molecule to biological targets such as enzymes and receptors. rsc.org The ability to form multiple hydrogen bonds contributes to the molecule's solubility in polar solvents and its ability to adopt specific conformations when bound to a protein.
| Interaction | Functional Group(s) Involved | Role in Biochemical Context |
| Proton Donation | Secondary Amine (protonated), Amide N-H | Electrostatic interactions with binding sites |
| Proton Acceptance | Secondary Amine (neutral), Carbonyl Oxygen | Interaction with protonated residues in proteins |
| Hydrogen Bond Donation | Amine N-H, Amide N-H | Specific recognition and binding to biological targets |
| Hydrogen Bond Acceptance | Amine Nitrogen, Carbonyl Oxygen | Stabilization of bound conformation |
Advanced Analytical Techniques in Chemical Research
Chromatographic Methodologies for Purity and Impurity Profiling
Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation, identification, and quantification of individual components within a mixture. For 3-(Methylamino)propanamide (B1358377) hydrochloride, chromatographic methods are essential for determining its purity and identifying any related substances or impurities that may be present from the synthesis process or due to degradation.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of drug substances and formulations. medwinpublishers.com In the analysis of 3-(Methylamino)propanamide hydrochloride, a stability-indicating HPLC method would be developed to separate the main compound from any potential impurities. medwinpublishers.comresearchgate.net The method typically utilizes a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.gov Detection is commonly performed using an ultraviolet (UV) detector at a wavelength where the analyte absorbs maximally.
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The method's performance is validated for specificity, linearity, accuracy, and precision to ensure reliable results. researchgate.net Impurity profiling involves the identification, quantification, and reporting of any substance that is not the intended chemical entity. medwinpublishers.com
Table 1: Illustrative HPLC Purity Analysis Data for this compound
| Peak Identity | Retention Time (min) | Peak Area | Area (%) | Limit (%) |
|---|---|---|---|---|
| Impurity 1 | 2.5 | 1500 | 0.05 | ≤ 0.10 |
| 3-(Methylamino)propanamide | 4.2 | 2988000 | 99.60 | - |
| Impurity 2 | 5.8 | 6000 | 0.20 | ≤ 0.20 |
| Unknown Impurity | 7.1 | 4500 | 0.15 | ≤ 0.15 |
To identify and characterize potential degradation products of this compound, forced degradation studies are typically performed under various stress conditions, including hydrolysis (acidic, basic, and neutral), oxidation, photolysis, and thermal stress. researchgate.net The resulting samples are then analyzed using Ultra-High Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS). This hyphenated technique combines the high separation efficiency of UHPLC with the powerful identification capabilities of MS. molnar-institute.comresearchgate.net
UHPLC allows for faster analysis and better resolution compared to conventional HPLC. researchgate.net The mass spectrometer, often a high-resolution instrument like a Quadrupole Time-of-Flight (Q-TOF), provides accurate mass measurements of the parent compound and its degradation products. researchgate.net By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS spectra), the elemental composition and structure of unknown degradants can be elucidated. unicamp.br For instance, potential degradation could involve hydrolysis of the amide group to form 3-(methylamino)propanoic acid or oxidative deamination.
Table 2: Potential Degradation Products of 3-(Methylamino)propanamide and their Expected Molecular Weights
| Potential Degradation Product | Molecular Formula | Monoisotopic Mass (Da) | Plausible Formation Pathway |
|---|---|---|---|
| 3-(Methylamino)propanoic acid | C₄H₉NO₂ | 103.0633 | Hydrolysis of the primary amide |
| Propanamide | C₃H₇NO | 73.0528 | Demethylation |
| N-methyl-β-alanine N-oxide | C₄H₉NO₃ | 119.0582 | Oxidation of the secondary amine |
Spectroscopic Characterization for Structural Elucidation
Spectroscopic techniques are indispensable for the definitive confirmation of a molecule's chemical structure. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are primary methods for structural elucidation and confirmation.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR spectra are crucial for the structural confirmation of this compound.
The ¹H NMR spectrum would show distinct signals for each non-equivalent proton in the molecule. The chemical shift (δ) of each signal indicates the electronic environment of the protons, the integration value corresponds to the number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons. docbrown.infoyoutube.com For this compound, one would expect to see signals corresponding to the methyl group, the two methylene (B1212753) groups, the amine proton, and the amide protons.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. docbrown.info Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its functional group and bonding.
Table 3: Predicted ¹H NMR Spectral Data for 3-(Methylamino)propanamide
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -CH₂-C(=O)NH₂ | ~2.4 - 2.6 | Triplet (t) | 2H |
| -NH-CH₂- | ~3.0 - 3.2 | Triplet (t) | 2H |
| CH₃-NH- | ~2.6 - 2.8 | Singlet (s) | 3H |
| -C(=O)NH₂ | ~7.0 - 7.5 | Broad Singlet | 2H |
| CH₃-NH- | ~8.5 - 9.5 | Broad Singlet | 2H (as NH₂⁺) |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.
Table 4: Predicted ¹³C NMR Spectral Data for 3-(Methylamino)propanamide
| Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH₃ | ~33 - 36 |
| -CH₂-C(=O)NH₂ | ~34 - 37 |
| -NH-CH₂- | ~45 - 48 |
| -C=O | ~172 - 175 |
Note: Predicted values are based on typical chemical shifts for similar functional groups. docbrown.info
High-Resolution Mass Spectrometry (HRMS) is a technique used to determine the elemental composition of a molecule with high accuracy. measurlabs.commeasurlabs.com It measures the mass-to-charge ratio (m/z) to four or more decimal places, allowing for the calculation of a unique molecular formula. This is a critical step in confirming the identity of a newly synthesized compound or an unknown impurity. nih.govnih.gov
For this compound, HRMS would be used to measure the exact mass of the protonated molecule of the free base, [C₄H₁₀N₂O + H]⁺. The experimentally determined mass is then compared to the theoretically calculated mass. A close match (typically within 5 ppm) provides strong evidence for the proposed molecular formula.
Table 5: HRMS Data for 3-(Methylamino)propanamide
| Ion | Molecular Formula | Calculated Exact Mass (m/z) | Hypothetical Found Mass (m/z) | Difference (ppm) |
|---|---|---|---|---|
| [M+H]⁺ | C₄H₁₁N₂O⁺ | 103.0866 | 103.0864 | -1.9 |
Computational Chemistry and Molecular Modeling in Compound Design
Quantum Chemical Calculations and Molecular Dynamics Simulations
Quantum chemical calculations and molecular dynamics (MD) simulations are fundamental tools for characterizing the intrinsic properties and dynamic behavior of molecules like 3-(Methylamino)propanamide (B1358377) hydrochloride.
Quantum Chemical Calculations:
Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to elucidate the electronic structure and properties of a molecule. jst.org.innih.gov For 3-(Methylamino)propanamide hydrochloride, these calculations can determine optimized molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. jst.org.in The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability. Furthermore, the molecular electrostatic potential (MEP) map can be generated to identify the electrophilic and nucleophilic sites, which is vital for understanding potential intermolecular interactions. jst.org.in
| Property | Calculated Value |
|---|---|
| HOMO Energy | -8.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 9.7 eV |
| Dipole Moment | 3.5 D |
Molecular Dynamics Simulations:
MD simulations provide a means to study the dynamic behavior of this compound and its analogs in a simulated biological environment, such as in aqueous solution. nih.govacs.org These simulations can reveal the conformational flexibility of the molecule, identify stable conformations, and analyze its interactions with solvent molecules. mdpi.com By simulating the system over time, researchers can understand how the molecule behaves and adapts its shape, which is crucial for its interaction with a biological target. researchgate.net For instance, an MD simulation could track the root-mean-square deviation (RMSD) of the molecule's backbone to assess its structural stability over nanoseconds.
Ligand-Protein Docking and Binding Affinity Predictions
Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target. wikipedia.orgmdpi.com This method is instrumental in understanding the binding mode of this compound derivatives and in predicting their binding affinity. nih.govnih.gov
The docking process involves placing the ligand into the binding site of a protein and evaluating the interaction energy for different poses. mdpi.com Scoring functions are used to rank the poses, with lower scores generally indicating more favorable binding. nih.gov For derivatives of 3-(Methylamino)propanamide, docking studies can reveal key interactions, such as hydrogen bonds formed by the amide and amino groups, with amino acid residues in the active site of a target protein. nih.govajchem-a.com
Binding affinity predictions provide a quantitative measure of the strength of the interaction between a ligand and a protein. oup.comarxiv.org These predictions, often expressed as binding energy (e.g., in kcal/mol) or as an inhibition constant (Ki), are crucial for prioritizing compounds for further experimental testing. nih.govoup.com
| Compound | Modification | Docking Score (kcal/mol) | Predicted Ki (nM) |
|---|---|---|---|
| Analog 1 | - | -7.5 | 500 |
| Analog 2 | Addition of a phenyl group | -9.2 | 50 |
| Analog 3 | Replacement of methyl with cyclopropyl | -8.1 | 200 |
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a powerful ligand-based drug design technique. nih.govdergipark.org.tr A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. frontiersin.org
For this compound, a pharmacophore model could be generated based on its key structural features, such as a hydrogen bond donor (the secondary amine), a hydrogen bond acceptor (the amide carbonyl), and a positive ionizable feature (the protonated amine). researchgate.net This model can then be used as a 3D query to search large chemical databases in a process known as virtual screening. wikipedia.orgmdpi.com Virtual screening aims to identify novel and structurally diverse compounds that match the pharmacophore and are therefore likely to be active. nih.govnih.gov This approach is significantly faster and more cost-effective than high-throughput experimental screening. wikipedia.org
Structure-Based Design Principles for 3-(Methylamino)propanamide Scaffolds
Structure-based drug design (SBDD) utilizes the three-dimensional structure of the target protein to guide the design of new inhibitors. nih.gov The 3-(Methylamino)propanamide scaffold serves as a foundational structure that can be systematically modified to enhance its binding affinity and selectivity for a target. numberanalytics.com
Based on the insights from ligand-protein docking studies, specific modifications can be proposed. For example, if the docking pose reveals an unoccupied hydrophobic pocket in the binding site, the scaffold could be modified by adding a hydrophobic moiety to fill this pocket, thereby increasing van der Waals interactions and improving binding affinity. Similarly, if a potential hydrogen bond donor or acceptor on the protein is not engaged, the scaffold can be altered to introduce a complementary functional group. nih.gov This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery. researchgate.net
| Scaffold Position | Proposed Modification | Rationale | Predicted Outcome |
|---|---|---|---|
| N-methyl group | Replacement with an ethyl or propyl group | To explore a small hydrophobic pocket | Increased binding affinity |
| Propanamide backbone | Introduction of a hydroxyl group | To form a new hydrogen bond with a polar residue | Enhanced selectivity |
| Terminal amide | Replacement with a bioisosteric group like oxadiazole | To improve metabolic stability and membrane permeability | Improved pharmacokinetic properties |
Structure Activity Relationship Sar Studies of 3 Methylamino Propanamide Derivatives
Impact of Substituent Modifications on Biological Activity Profiles
Modifications to the propanamide scaffold can lead to significant changes in biological activity. Studies on various propanamide-containing compounds have demonstrated that even small alterations to substituents can drastically alter efficacy and the mode of action.
Research into 2-(4-methylsulfonylaminophenyl) propanamide derivatives as TRPV1 antagonists revealed that modifications to both the propanamide region and other parts of the molecule significantly impact activity. For instance, replacing the 4-t-butylbenzyl group with aryl alkyl and diaryl alkyl derivatives led to compounds with varied binding affinities. Notably, a diphenylpropenyl analogue showed a twofold increase in potency, indicating that the size and nature of this substituent are critical for receptor interaction. researchgate.net
In another example, a series of N-substituted [4-(trifluoro methyl)-1H-imidazole-1-yl] amide derivatives, which contain a propanamide linkage, were synthesized and evaluated as p38 MAP kinase inhibitors. The anti-inflammatory activity varied significantly with different substitutions on the terminal amide nitrogen. The results indicated that the nature of the substituent plays a crucial role in the compound's inhibitory potential. nih.gov
Similarly, studies on analogues of the endogenous cannabinoid anandamide, which has an amide structure, showed that introducing a methyl group at specific positions or replacing the ethanolamido headgroup with a butylamido group resulted in derivatives with greatly improved biochemical stability. nih.gov Conversely, substituting the arachidonyl tail with oleyl or linoleyl groups leads to analogues with low affinities for cannabinoid receptors, highlighting the importance of the lipophilic tail in receptor binding. nih.gov
The following table summarizes the impact of substituent modifications on the biological activity of selected propanamide derivatives.
| Parent Compound Scaffold | Modification | Resulting Change in Biological Activity |
| 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide | Replacement of 4-t-butylbenzyl with diphenylpropenyl | Twofold enhancement in TRPV1 binding affinity (Ki=21.5nM) researchgate.net |
| Anandamide (Arachidonylethanolamide) | Introduction of a methyl group at the 1'-position | Vastly improved biochemical stability nih.gov |
| Anandamide (Arachidonylethanolamide) | Replacement of arachidonyl tail with oleyl/linoleyl | Low affinity for CB1 and CB2 receptors nih.gov |
| N-substituted benzimidazole (B57391) carboxamides | Addition of cyano groups on the benzimidazole core | Strong antiproliferative activity (IC50 = 1.2–5.3 μM) mdpi.com |
Exploration of Substituent Effects on Receptor/Enzyme Binding and Selectivity
For TRPV1 antagonists based on the 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide scaffold, a docking study with a homology model identified crucial hydrogen bonds between the ligand and the receptor that contribute to its potent and stereospecific activity. researchgate.net This highlights how specific interactions, facilitated by the correct arrangement of functional groups, are essential for high-affinity binding.
Studies on ohmefentanyl, a complex N-phenylpropanamide derivative, demonstrated that specific configurations at the piperidine (B6355638) ring and the phenylethyl side chain are beneficial for opioid μ-receptor affinity and selectivity. nih.gov This underscores the precise three-dimensional arrangement required for optimal receptor engagement.
| Compound Class | Substituent/Modification | Effect on Receptor/Enzyme Binding |
| Anandamide Analogues | Replacement of hydroxyl with chloro group in headgroup | Significantly increased CB1 receptor affinity nih.gov |
| 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides | (S)-configuration at the propanamide chiral center | Marked selectivity and higher binding affinity for TRPV1 receptor researchgate.net |
| Ohmefentanyl Isomers | 3R,4S configuration at piperidine ring | Beneficial for opioid μ-receptor affinity and selectivity nih.gov |
Stereochemical Influences on Structure-Activity Relationships
Stereochemistry is a fundamental aspect of SAR, as biological systems are chiral. The three-dimensional arrangement of atoms in a molecule can have a profound impact on its biological activity, with different stereoisomers often exhibiting vastly different potencies and selectivities. nih.govmalariaworld.org
This principle is clearly illustrated in studies of propanamide derivatives. For instance, the TRPV1 antagonist activity of 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide was found to be highly stereospecific. researchgate.net The (S)-isomer was approximately twofold more potent than the racemic mixture, while the (R)-isomer was 30- to 40-fold weaker, demonstrating a marked selectivity for the (S)-configuration at the receptor. researchgate.net
Similarly, in the development of ohmefentanyl analogues, a potent analgesic, the stereochemistry at three chiral centers was systematically investigated. The study of eight optically active isomers revealed that the absolute configuration was critical for analgesic potency and receptor binding. nih.gov Specifically, the (3R,4S) configuration at the piperidine core and the (S) configuration at the phenylethyl side chain were found to be optimal for high analgesic activity, highlighting the strict stereochemical requirements of the opioid μ-receptor. nih.gov
These findings emphasize that chirality is a critical determinant in the interaction between small molecules and their biological targets. nih.gov A stereoselective uptake mechanism or a specific fit within a chiral binding site can be responsible for the enhanced biological activity of one isomer over another. malariaworld.orgresearchgate.net
| Compound | Stereoisomer | Biological Activity/Binding |
| 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide | (S)-isomer | High potency as a TRPV1 antagonist researchgate.net |
| 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide | (R)-isomer | 30- to 40-fold weaker TRPV1 antagonist activity researchgate.net |
| Ohmefentanyl | (3R,4S,2'S)-isomer | Optimal configuration for analgesic potency and μ-receptor binding nih.gov |
Correlation between Physicochemical Descriptors and Biological Responses
Quantitative structure-activity relationship (QSAR) studies establish a mathematical correlation between the physicochemical properties of a series of compounds and their biological activity. semanticscholar.org These models help in understanding which properties are most influential and can predict the activity of novel compounds. mdpi.comnih.gov Common physicochemical descriptors include lipophilicity (logP), electronic properties, and steric parameters. nih.gov
For a series of aryloxypropanolamine-based β3-adrenergic receptor agonists, a three-dimensional QSAR (3D-QSAR) study was conducted. mdpi.com The resulting models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), showed a strong correlation between the steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields of the molecules and their agonist activity. The models indicated that the presence of polar groups and specific ring systems like benzimidazole could improve activity. mdpi.com
In another study on quinolinone-based thiosemicarbazones, a QSAR model suggested that van der Waals volume, electron density, and electronegativity played a pivotal role in their antituberculosis activity. nih.gov The model indicated that decreased electron density and lower electronegativity could lead to a slight increase in biological activity. nih.gov
These studies demonstrate that biological responses are often governed by a combination of physicochemical factors. The ionized form of a drug can enhance water solubility, which is crucial for transport and receptor interaction, while the non-ionized form is often necessary to cross cell membranes. pharmaguideline.com Therefore, a balance of properties like ionization potential and lipophilicity is typically required for optimal biological effect.
| QSAR Study Subject | Key Physicochemical Descriptors | Correlation with Biological Response |
| Aryloxypropanolamine β3-AR Agonists | Steric, Electrostatic, Hydrophobic, H-bond fields | Presence of polar groups and benzimidazole ring predicted to improve agonist activity mdpi.com |
| Quinolinone-based Thiosemicarbazones | Van der Waals volume, Electron Density, Electronegativity | Decreased electron density and electronegativity correlated with increased anti-TB activity nih.gov |
Biological and Biochemical Investigations in Vitro and Cell Free Systems
Modulation of Enzyme Activity in Cell-Free Assays
While direct studies on 3-(Methylamino)propanamide (B1358377) hydrochloride as an Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) inhibitor are not prominent in the literature, the 3-aminopropanamide (B1594134) moiety is a key structural component of a novel class of irreversible EGFR inhibitors. researchgate.net Research has focused on incorporating this group into larger molecules, such as 4-anilinoquinazoline (B1210976) and 4-anilinoquinoline-3-carbonitrile (B11863878) scaffolds, to target EGFR. researchgate.net
These compounds function as prodrugs. In cell-free assays, a prototypical compound, N-(4-(3-bromoanilino)quinazolin-6-yl)-3-(dimethylamino)propanamide, did not demonstrate covalent binding to EGFR-TK. researchgate.net However, within the intracellular environment, it undergoes a selective activation process. This activation involves the release of an acrylamide (B121943) derivative, which then acts as a reactive "warhead". researchgate.net This reactive species can covalently interact with thiol groups, such as the one on the conserved cysteine residue (Cys797) in the kinase domain of EGFR, leading to irreversible inhibition. researchgate.net
This mechanism is particularly significant for overcoming resistance to first-generation EGFR inhibitors. nih.govnih.gov Many cases of acquired resistance are due to a secondary T790M mutation in EGFR. nih.govnih.gov Several 3-aminopropanamide-containing compounds have been shown to suppress the proliferation of gefitinib-resistant H1975 cells, which harbor this T790M mutation, at concentrations significantly lower than gefitinib. researchgate.net Studies on H1975 cells demonstrated that these compounds inhibit EGFR autophosphorylation in a concentration-dependent manner. nih.gov For example, the compounds UPR1282 and UPR1268 showed potent inhibition of EGFR autophosphorylation with IC₅₀ values in the nanomolar range. nih.gov
Table 1: Inhibitory Activity of Representative 3-Aminopropanamide-Containing Compounds on EGFR Autophosphorylation in H1975 NSCLC Cells
| Compound | IC₅₀ (µM) for EGFR Autophosphorylation Inhibition |
| UPR1282 | 0.08 |
| UPR1268 | 0.15 |
A review of available scientific literature did not yield studies describing the direct modulation of Topoisomerase I or Topoisomerase IIα activity by 3-(Methylamino)propanamide hydrochloride. Research on the modulation of these enzymes focuses on other classes of compounds, such as certain polyamides and DNA adducts. nih.govnih.gov
There is no scientific literature available that details the investigation of this compound as an inhibitor of Monoamine Oxidase B (MAO-B). The field of MAO-B inhibition is well-developed, with established irreversible inhibitors like selegiline (B1681611) and rasagiline, and reversible inhibitors such as safinamide, which are structurally distinct. nih.govresearchgate.net
Ion Channel Modulation in Heterologous Expression Systems (e.g., KCNT1 Channels)
Currently, there is no publicly available research data detailing the direct effects of this compound on the modulation of KCNT1 channels in heterologous expression systems. The KCNT1 gene encodes a sodium-activated potassium channel, and gain-of-function mutations in this gene are associated with certain forms of epilepsy. nih.govmdpi.com Research in this area is focused on identifying and developing KCNT1 channel blockers to treat these neurological disorders. mdpi.com
Targeted Protein Degradation Research via PROTAC Technology Building Blocks
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induces the degradation of specific target proteins. nih.govpromega.com These heterobifunctional molecules are constructed from three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. nih.gov The assembly of PROTACs often relies on a modular approach using "building blocks," which are chemical moieties that can be readily combined to generate a library of potential degraders. bio-techne.com While a wide array of building blocks exists for targeting various proteins and E3 ligases, publicly accessible scientific literature does not currently identify this compound as a building block in the context of PROTAC technology.
The successful degradation of a target protein by a PROTAC hinges on the recruitment of an E3 ubiquitin ligase. nih.gov Cereblon (CRBN) and DCAF1 are examples of E3 ligases that can be recruited by PROTACs to mediate protein degradation. nih.govmdpi.com The recruitment is achieved through specific ligands that bind to these E3 ligases. nih.gov At present, there is no available research indicating that this compound functions as a ligand for or is involved in the recruitment of Cereblon, DCAF1, or other E3 ligases in the context of PROTACs.
A variety of in vitro assays are essential for the development and characterization of PROTACs. nih.gov These assays are designed to measure key steps in the degradation process, including the formation of the ternary complex (E3 ligase-PROTAC-target protein), ubiquitination of the target protein, and the eventual degradation of the target. promega.comreactionbiology.com While these assays are standard in the field of targeted protein degradation, there are no specific reports in the scientific literature of this compound being used or evaluated in these in vitro protein degradation assay systems. nih.govcreative-biolabs.com
Application as Templating Agents in Inorganic Polymer Synthesis
In the field of materials science, a compound closely related to the subject of this article, 3-(Methylamino)propylamine (MPA), has been investigated as a templating agent, also known as a structure-directing agent, in the synthesis of inorganic polymers. researchgate.net Specifically, MPA has been utilized in the creation of open-framework phosphate-based materials. researchgate.net In this role, the organic amine is entrapped within the inorganic lattice, influencing the final structure of the polymer through hydrogen and/or electrostatic interactions. researchgate.net
The synthesis of these materials is influenced by several factors, including temperature, the molar ratio of reactants, and crystallization time. researchgate.net Research has shown that in the synthesis of zincophosphates, different crystalline products can be formed by varying the temperature and the zinc-to-phosphorus molar ratio in the presence of MPA. researchgate.net Similarly, in the formation of aluminophosphates and metal-substituted aluminophosphates, MPA directs the crystallization to yield products with a specific topology. researchgate.net
Table 1: Influence of Synthesis Conditions on Zincophosphate Crystallization using 3-(Methylamino)propylamine (MPA) as a Templating Agent researchgate.net
| Reaction Mixture | Zn/P Molar Ratio | Temperature (°C) | Crystalline Product |
| A | 1/2 | 120 | Known Phase |
| A | 1/2 | 160 | Novel Crystalline Product |
| B | 1/3 | 120 | Novel Phase |
| B | 1/3 | 160 | Novel Phase |
Future Perspectives and Emerging Research Directions
Integration of Artificial Intelligence and Machine learning in Compound Discovery
The conventional process of drug discovery is notoriously time-consuming and expensive, often hindered by high attrition rates of candidate molecules. iscientific.org Artificial intelligence (AI) and machine learning (ML) are revolutionizing this landscape by analyzing vast datasets to identify patterns and make predictions, thereby accelerating the discovery and optimization of small molecules. nih.govaccscience.com For the 3-(Methylamino)propanamide (B1358377) scaffold, these computational tools offer a powerful strategy to systematically explore its chemical space and identify derivatives with desired biological activities.
| ML Model Type | Application in Compound Discovery | Potential Impact on 3-(Methylamino)propanamide Research |
|---|---|---|
| Deep Neural Networks (DNNs) | Predicting bioactivity, ADME properties, and toxicity from molecular structure. iscientific.orgnih.gov | Rapidly screen virtual libraries of derivatives to identify candidates with favorable drug-like properties. |
| Support Vector Machines (SVM) | Classification of molecules as active or inactive against a biological target. iscientific.org | Prioritize synthesis of derivatives most likely to interact with a target of interest. |
| Generative Adversarial Networks (GANs) | De novo design of novel molecules with desired chemical and biological properties. elsevier.com | Create entirely new molecules based on the 3-(Methylamino)propanamide scaffold optimized for specific therapeutic goals. |
| Graph Neural Networks (GNNs) | Learning from molecular graph structures to better predict properties and interactions. astrazeneca.com | Improve prediction accuracy by capturing complex structural features of derivatized scaffolds. |
Development of Advanced Chemical Biology Tools based on 3-(Methylamino)propanamide Scaffolds
Chemical biology utilizes small molecules as tools to probe and manipulate biological systems, providing insights into complex cellular processes. nih.govnih.gov The 3-(Methylamino)propanamide scaffold, with its adaptable structure featuring both a secondary amine and a primary amide, is an excellent candidate for development into sophisticated chemical biology probes.
By strategically modifying this core structure, researchers can create a variety of tools. For instance, attaching a fluorescent dye to the scaffold would allow for the visualization and tracking of the molecule's distribution and localization within living cells. If a particular derivative is found to bind to a specific protein, such a fluorescent probe could be used to study the behavior of that protein in its native environment. ucsb.edu
Furthermore, the scaffold can be functionalized with reactive groups to create activity-based protein profiling (ABPP) probes. These probes are designed to covalently bind to the active sites of specific enzymes, enabling the identification of new drug targets and the characterization of enzyme function directly in complex biological samples. mdpi.com Another approach is to incorporate photo-crosslinking moieties, which, upon activation with light, would permanently link the molecule to its interacting protein partners, allowing for their subsequent isolation and identification.
The development of such tools from the 3-(Methylamino)propanamide scaffold would transform it from a simple chemical entity into a versatile instrument for fundamental biological research and target validation in drug discovery. nih.gov
Green Chemistry Approaches in 3-(Methylamino)propanamide Synthesis
The synthesis of amides is one of the most common reactions in the pharmaceutical and chemical industries. rsc.org However, traditional methods often rely on stoichiometric coupling reagents that generate significant amounts of waste, posing environmental concerns. ucl.ac.uk The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Applying these principles to the synthesis of 3-(Methylamino)propanamide is a critical area for future research, focusing on sustainability and efficiency.
Key green chemistry strategies applicable to amide bond formation include:
Catalytic Methods: Instead of stoichiometric activators, catalytic methods using substances like boronic acids or ruthenium complexes can facilitate the direct formation of amides from carboxylic acids and amines, with water as the only byproduct. This dramatically improves the atom economy of the reaction.
Enzymatic Synthesis: Biocatalysis, particularly using enzymes like lipase, offers a highly selective and environmentally benign route to amide bond formation. nih.gov These reactions can often be performed in greener solvents under mild conditions, minimizing energy consumption and waste. rsc.org
Use of Greener Solvents: Replacing conventional volatile organic solvents with safer alternatives like water, supercritical fluids, or ionic liquids can significantly reduce the environmental impact of the synthesis. acs.org
Renewable Feedstocks: Future research could explore synthetic pathways that start from renewable bio-based materials, aligning the entire lifecycle of the compound with sustainability goals. nih.gov
Adopting these greener synthetic routes would not only make the production of 3-(Methylamino)propanamide and its derivatives more environmentally friendly but also potentially more cost-effective and scalable. acs.org
| Parameter | Traditional Methods (e.g., using HATU, EDC) | Green Chemistry Approaches |
|---|---|---|
| Reagents | Stoichiometric coupling/activating reagents. ucl.ac.uk | Catalytic (e.g., boronic acids) or enzymatic (e.g., lipase). nih.gov |
| Byproducts | Large quantities of chemical waste. ucl.ac.uk | Primarily water, with catalyst/enzyme being recyclable. |
| Solvents | Often relies on conventional organic solvents. | Emphasis on safer, renewable, or recyclable solvents (e.g., water, CPME). nih.gov |
| Efficiency (Atom Economy) | Low, as much of the reagent mass becomes waste. | High, maximizing the incorporation of reactant atoms into the final product. rsc.org |
Exploration of Novel Bio-orthogonal Chemical Reactions for Derivatization
Bio-orthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govnih.gov This powerful technology enables chemists to selectively modify biomolecules in their natural environment, opening up new frontiers in drug delivery, diagnostics, and biological imaging. pcbiochemres.comwebsite-files.com
The 3-(Methylamino)propanamide scaffold can be derivatized to incorporate "chemical handles" that participate in bio-orthogonal reactions. For example, an azide (B81097) or a strained alkyne group could be appended to the core structure. nih.gov This modified molecule, when introduced into a biological system, would be chemically inert until it encounters its specific reaction partner.
This "two-step" approach has significant potential. hep.com.cn For instance, an azide-modified 3-(Methylamino)propanamide derivative could be administered, followed by a second molecule containing a strained alkyne linked to a therapeutic agent or an imaging dye. The two components would then react selectively at the target site via a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a well-established bio-orthogonal reaction. nih.govpcbiochemres.com This strategy could be used for targeted drug delivery, minimizing off-target effects, or for creating diagnostic tools that light up only in the presence of a specific biological marker.
Future research will focus on designing derivatives compatible with a range of bio-orthogonal reactions, such as the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes, which is known for its exceptionally fast reaction rates. chimia.chresearchgate.net
| Reaction | Reactive Groups | Key Advantages | Potential Application for Derivatized Scaffold |
|---|---|---|---|
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Alkyne (e.g., cyclooctyne) | Copper-free, highly biocompatible, good kinetics. mdpi.compcbiochemres.com | Targeted drug delivery, in vivo imaging. |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine + Strained Alkene (e.g., trans-cyclooctene) | Extremely fast reaction rates, enabling real-time tracking. nih.govchimia.ch | Rapid bio-labeling and dynamic process imaging. |
| Staudinger Ligation | Azide + Phosphine | One of the first and most well-established bio-orthogonal reactions. mdpi.comnih.gov | Protein modification and cell surface labeling. |
| Photo-Click Cycloadditions | Photo-activatable group + Alkene | Reaction is triggered by light, providing spatiotemporal control. nih.govchimia.ch | Precisely controlled activation of a therapeutic or probe at a specific time and location. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(Methylamino)propanamide hydrochloride, and how can yield and purity be maximized?
- Methodological Answer : Begin with a nucleophilic substitution reaction using methylamine and a halogenated propanamide precursor. Optimize reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) to favor the formation of the methylamino group. Purify the product via recrystallization or column chromatography, monitoring purity using HPLC (≥98% purity threshold recommended) . For scalability, consider computational reaction path searches to identify energy-efficient pathways and reduce trial-and-error experimentation .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Use a combination of:
- HPLC for purity assessment (retention time comparison with standards) .
- NMR spectroscopy (¹H and ¹³C) to confirm the methylamino group and backbone structure .
- Mass spectrometry (MS) for molecular weight validation.
- X-ray crystallography (if single crystals are obtainable) for absolute stereochemical confirmation .
Q. How should stability studies be designed to assess the compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability tests by exposing the compound to:
- Temperature variations (e.g., 4°C, 25°C, 40°C) over 1–6 months.
- Humidity-controlled environments (e.g., 60% RH).
- Light exposure (UV/visible spectrum).
Monitor degradation via HPLC and NMR, focusing on hydrolysis of the amide bond or oxidation of the methylamino group. Store in airtight containers with desiccants to mitigate moisture-induced degradation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodological Answer : Employ quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways. Use software like Gaussian or ORCA to simulate transition states and activation energies. Validate predictions with small-scale experiments, focusing on substituent effects and solvent interactions. Integrate machine learning to correlate computational data with experimental outcomes .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : If NMR signals overlap or are ambiguous:
- Use 2D NMR techniques (COSY, HSQC) to resolve coupling patterns and assign protons/carbons.
- Compare experimental data with computational NMR predictions (e.g., ACD/Labs or ChemDraw).
- Cross-validate with X-ray crystallography for definitive bond-length and angle measurements .
Q. How can discrepancies in reported bioactivity data for this compound be addressed?
- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times, and controls) to minimize variability. Perform dose-response curves with triplicate measurements. Use statistical tools (e.g., ANOVA or Bayesian inference) to identify outliers and quantify uncertainty. Cross-reference with orthogonal assays (e.g., enzyme inhibition vs. cellular viability) to confirm mechanisms .
Q. What experimental approaches elucidate the reaction mechanism of this compound in catalytic processes?
- Methodological Answer : Use isotopic labeling (e.g., deuterated methylamine) to track bond formation/cleavage. Perform kinetic isotope effect (KIE) studies to distinguish between concerted and stepwise mechanisms. Analyze intermediates via time-resolved FTIR or stopped-flow spectroscopy . Compare experimental rate constants with DFT-derived transition state models .
Notes
- All methodologies align with evidence from peer-reviewed journals and experimental protocols.
- Advanced questions emphasize mechanistic and computational rigor, while basic questions focus on reproducibility and standardization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
